2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Description
2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a piperidine-based carboxylic acid derivative featuring a 2-chlorophenyl substituent at the 2-position and an ethyl group at the 1-position. Its molecular formula is C₁₅H₁₈ClNO₃, with a molecular weight of ~281.77 g/mol (estimated). The chlorine atom at the phenyl ring introduces electron-withdrawing effects, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-10(14(18)19)13(16)9-5-3-4-6-11(9)15/h3-6,10,13H,2,7-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNODEZXXNTXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization through intramolecular nucleophilic substitution to form the piperidine ring.
Oxidation: The final step involves the oxidation of the piperidine ring to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Available Data : The methyl analog has been characterized for physicochemical properties (e.g., LogP, pKa, polar surface area), but pharmacological data for both compounds are absent in the provided evidence.
- Hypothetical Insights : Computational models suggest that the chloro derivative’s increased molar refractivity and LogP could improve blood-brain barrier penetration compared to the methyl analog. However, its higher molecular weight might reduce oral bioavailability.
- Gaps : Experimental data on solubility, metabolic stability, and target affinity for the chloro compound are lacking. Comparative studies with halogenated vs. alkylated analogs are needed to validate structure-activity relationships.
Biological Activity
2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, also known by its CAS number 1212278-17-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H16ClNO3
- Molecular Weight : 281.73 g/mol
- Structure : The compound features a piperidine ring with a carboxylic acid group and a chlorophenyl substituent, which is crucial for its biological activity.
Pharmacological Properties
Research indicates that derivatives of piperidine compounds exhibit various pharmacological effects, including:
- Inhibition of Enzymes : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as human leukocyte elastase and thrombin, which are involved in inflammatory responses and blood coagulation .
The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets. The chlorophenyl group is believed to enhance binding affinity and selectivity towards certain receptors or enzymes.
Study 1: Enzyme Inhibition
In a study investigating the inhibitory effects of piperidine derivatives on human leukocyte elastase, it was found that certain compounds exhibited significant time-dependent inhibition, suggesting potential therapeutic applications in treating conditions related to inflammation and tissue degradation .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the piperidine ring and substituents significantly influenced the biological activity of the compounds. The presence of electron-withdrawing groups like chlorine was found to enhance potency against specific targets .
Safety and Toxicity
The safety profile of this compound indicates potential hazards:
- Irritation : Causes skin and eye irritation.
- Toxicity : May be harmful if inhaled or ingested, with possible long-term effects such as genetic defects or cancer .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C14H16ClNO3 | 281.73 g/mol | Enzyme inhibitor |
| 6-substituted 2-oxo-benzopyran derivatives | Varies | Varies | Inhibits human leukocyte elastase |
| (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3a-carboxylate | C15H18ClNO2 | ~300 g/mol | Cocaine analog properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with amine precursors, followed by cyclization. For example, analogous compounds (e.g., oxazolo-pyridine derivatives) use palladium/copper catalysts in solvents like DMF or toluene under reflux . Optimization requires controlled temperature (e.g., 80–120°C) and inert atmospheres. Yield improvements (60–85%) are achieved via iterative adjustments to stoichiometry and catalyst loading.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : H/C NMR identifies substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, piperidine carbonyl at ~170 ppm).
- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 324.8).
- IR : Validates functional groups (C=O stretch at ~1680 cm⁻¹, C-Cl at 750 cm⁻¹).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and EN 166-certified goggles.
- Engineering Controls : Fume hoods for aerosol mitigation; avoid skin contact via closed systems.
- Waste Disposal : Neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to assess binding affinity to target enzymes (e.g., cyclooxygenase-2).
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to prioritize synthesis targets.
- QSAR : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity .
Q. What experimental strategies resolve contradictions in spectroscopic data across studies?
- Methodology :
- Comparative Analysis : Replicate synthesis under published conditions (e.g., solvent polarity, temperature) and cross-validate with 2D NMR (COSY, HSQC).
- Isotopic Labeling : Use N-labeled precursors to clarify piperidine ring dynamics in ambiguous spectra.
- Crystallography : Resolve tautomeric or stereochemical ambiguities via single-crystal XRD .
Q. How do solvent polarity and catalyst choice impact regioselectivity in cyclization steps?
- Methodology :
- DoE (Design of Experiments) : Vary solvents (DMF vs. THF) and catalysts (Pd(OAc)₂ vs. CuI) in a factorial design. Monitor outcomes via LC-MS.
- Kinetic Studies : Use stopped-flow UV-Vis to track intermediate formation rates. Polar aprotic solvents favor 6-membered ring closure via stabilized transition states .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust feed rates dynamically.
- Crystallization-Driven Purification : Use anti-solvent precipitation (e.g., water in DMF) to isolate the target compound from dimeric byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
